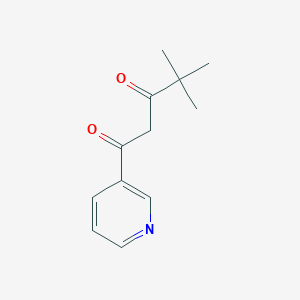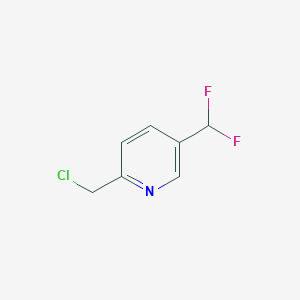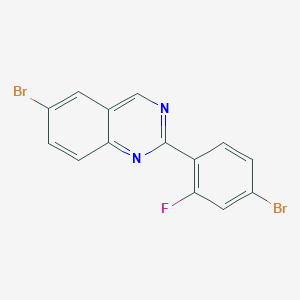
5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyridinone core substituted with an amino group, a bromine atom, and a 2-methylbutyl side chain, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions using reagents like ammonia or primary amines.
Bromination: The bromine atom can be introduced through electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the 2-Methylbutyl Side Chain: The 2-methylbutyl side chain can be attached through alkylation reactions using appropriate alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or reduce the pyridinone core to a dihydropyridine.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atom or modify the amino group.
Alkylation/Acylation: The amino group can undergo alkylation or acylation to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.
Alkylation/Acylation: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Azido or other substituted derivatives.
Alkylation/Acylation: Alkylated or acylated amino derivatives.
科学研究应用
5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
5-Amino-3-bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one: Similar structure with a different alkyl side chain.
5-Amino-3-chloro-1-(2-methylbutyl)-1,2-dihydropyridin-2-one: Similar structure with a chlorine atom instead of bromine.
5-Amino-3-bromo-1-(2-ethylbutyl)-1,2-dihydropyridin-2-one: Similar structure with a different alkyl side chain.
Uniqueness
5-Amino-3-bromo-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H15BrN2O |
|---|---|
分子量 |
259.14 g/mol |
IUPAC 名称 |
5-amino-3-bromo-1-(2-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H15BrN2O/c1-3-7(2)5-13-6-8(12)4-9(11)10(13)14/h4,6-7H,3,5,12H2,1-2H3 |
InChI 键 |
MKHPUAWGIPPVCR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CN1C=C(C=C(C1=O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


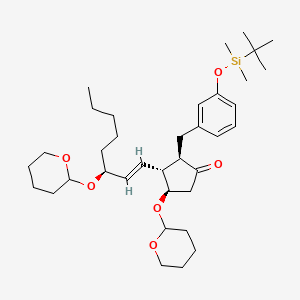
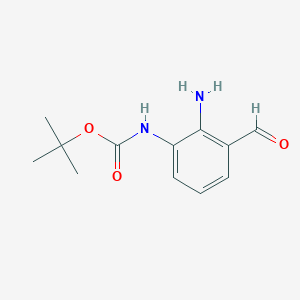
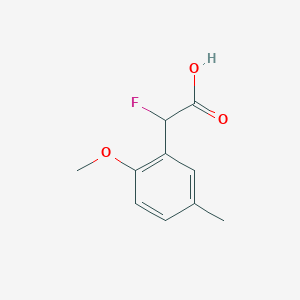
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)

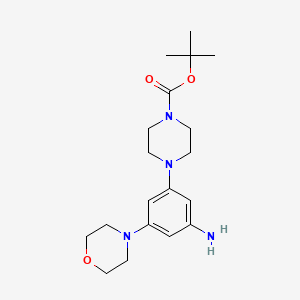
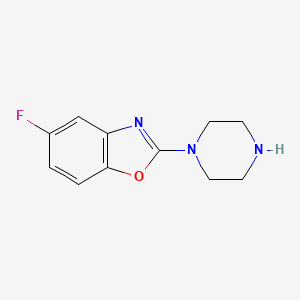
![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)
![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)


